Benzyl-PEG7-NHBoc
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H45NO9 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28) |
InChI Key |
WGQRHFBHRTUZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Functionalization and Derivatization Strategies Utilizing Benzyl Peg7 Nhboc
Selective Deprotection of the Boc Group for Amine-Reactive Conjugation
The Boc group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. semanticscholar.orgresearchgate.net Its primary advantage lies in its stability under a wide range of conditions, coupled with its susceptibility to clean removal under specific acidic conditions. masterorganicchemistry.com
The tert-butyloxycarbonyl (Boc) protecting group is characterized by its acid-labile nature. It remains stable in the presence of most bases and nucleophiles but is efficiently cleaved under acidic conditions. organic-chemistry.orgscispace.com This transformation is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane. fishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free primary amine and carbon dioxide. masterorganicchemistry.com
This selective deprotection is a cornerstone of multi-step synthetic strategies, such as solid-phase peptide synthesis (SPPS), where sequential addition of amino acids is required. The Boc group protects the amine of one amino acid while its carboxyl group is coupled to the amine of another. Subsequent acid treatment removes the Boc group, preparing the peptide for the next coupling cycle. masterorganicchemistry.com The mildness and high efficiency of this deprotection step minimize side reactions and preserve the integrity of other acid-sensitive functional groups when carefully selected. mdpi.com
| Reagent/System | Typical Conditions | Key Characteristics |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temp | Fast, efficient, and common in peptide synthesis. Volatile reagents are easily removed. fishersci.co.ukmasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp | Provides the amine as a hydrochloride salt, which can be advantageous for purification and stability. fishersci.co.uk |
| Aqueous Phosphoric Acid | In Tetrahydrofuran (THF) | Considered a milder, environmentally benign alternative for deprotecting various Boc-protected compounds. organic-chemistry.org |
| Lewis Acids (e.g., ZnBr2, TMSI) | In Dichloromethane (DCM), Room Temp | Useful for substrates sensitive to strong protic acids, offering an alternative deprotection pathway. semanticscholar.orgfishersci.co.uk |
This table presents common reagents and conditions for the selective removal of the Boc protecting group.
Upon selective removal of the Boc group from Benzyl-PEG7-NHBoc, a reactive primary amine is exposed. This free amine serves as a versatile nucleophilic handle for a wide array of post-synthetic modifications, enabling the covalent attachment of various molecules. google.comnih.gov This step is crucial for conjugating the PEG linker to proteins, peptides, drugs, or imaging agents.
The reactivity of the primary amine allows it to form stable covalent bonds with a variety of electrophilic functional groups under mild reaction conditions. For instance, it can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, with isothiocyanates to form thiourea (B124793) linkages, or undergo reductive amination with aldehydes and ketones to yield secondary amines. This versatility allows researchers to tailor the functionality of the PEGylated molecule for specific applications in diagnostics, therapeutics, and materials science. nih.gov
| Electrophilic Reagent | Resulting Covalent Linkage | Common Application Area |
| Activated Esters (e.g., NHS Ester) | Amide | Protein/peptide labeling, surface modification |
| Isothiocyanates/Isocyanates | Thiourea / Urea (B33335) | Bioconjugation, polymer synthesis |
| Aldehydes/Ketones (with reducing agent) | Secondary Amine | Attachment to carbohydrate-modified proteins |
| Acyl Halides | Amide | General organic synthesis |
This table illustrates examples of post-synthetic modifications possible through the reaction of the free amine with various electrophilic partners.
Utilization of the Benzyl (B1604629) Moiety in Functionalization
The benzyl group at the other terminus of the this compound molecule provides a second layer of chemical control. Its stability to the acidic conditions used for Boc removal makes it an ideal orthogonal protecting group.
The benzyl (Bn) group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis. fishersci.co.uk This process involves reacting the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov The reaction is usually performed in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. fishersci.co.uk
The key advantage of this method is its orthogonality to the acid-labile Boc deprotection. The benzyl group is stable to the acidic reagents (e.g., TFA, HCl) used to remove the Boc group, and conversely, the Boc group is stable to the neutral conditions of catalytic hydrogenation. semanticscholar.orgscispace.com This mutual exclusivity allows for a defined, stepwise functionalization of the linker. A molecule can first be conjugated at the amine terminus (after Boc removal), and subsequently, the benzyl group can be cleaved to reveal a hydroxyl group for a second, distinct conjugation reaction. However, reaction conditions must be carefully controlled, as some catalysts or prolonged reaction times can lead to unwanted side reactions. nih.gov
| Method | Reagents / Catalyst | Typical Conditions | Compatibility Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol or Methanol, Room Temp, 1-4 atm H₂ | Most common and efficient method. Incompatible with reducible groups like alkynes or azides. masterorganicchemistry.comfishersci.co.uk |
| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, Acetic Acid | Ethanol, 60 °C | Can improve yields and reproducibility in difficult debenzylations. nih.gov |
| Dissolving Metal Reduction | Na, liquid NH₃ | -78 °C | Harsher conditions, but useful when catalytic hydrogenation is ineffective. |
This table summarizes common methods for the cleavage of benzyl protecting groups, highlighting the orthogonality to Boc deprotection.
In the context of this compound, the benzyl group serves a dual purpose. Primarily, it functions as a robust protecting group for a terminal hydroxyl group. This protection prevents the hydroxyl from participating in unwanted side reactions during the deprotection of the Boc group and the subsequent functionalization of the resulting amine.
Secondly, the benzyl group acts as a latent functional handle. Its removal unmasks a primary alcohol, which can then be used for further chemical modifications. This newly exposed hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be activated for coupling with other molecules, such as carboxylic acids (to form esters) or isocyanates (to form carbamates). This strategic unmasking of a second reactive site is central to the synthesis of bifunctional constructs where the PEG linker bridges two different molecular entities. axispharm.com
Orthogonal Chemical Strategies Employing this compound
The presence of two distinct protecting groups, Boc and Benzyl, which can be removed under non-interfering conditions, is the defining feature of an orthogonal protection strategy. semanticscholar.orgmasterorganicchemistry.com This strategy allows for the sequential introduction of different functionalities onto the same linker molecule in a highly controlled manner. This compound is specifically designed to facilitate such strategies.
A typical orthogonal approach using this linker would proceed as follows:
Selective Boc Deprotection: The starting molecule is treated with acid (e.g., TFA) to selectively cleave the Boc group, exposing a primary amine while leaving the benzyl group intact.
First Conjugation: The free amine is reacted with a desired first molecule (Molecule A), which contains an amine-reactive group (e.g., an NHS ester).
Selective Benzyl Deprotection: The resulting conjugate is then subjected to catalytic hydrogenolysis (e.g., H₂/Pd-C) to cleave the benzyl ether, exposing a terminal hydroxyl group. The previously formed amide bond remains stable under these conditions.
Second Conjugation: The newly formed hydroxyl group is then reacted with a second, different molecule (Molecule B), for example, after activation or conversion to another functional group.
This stepwise approach is invaluable for creating complex architectures such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates, and targeted imaging agents, where a central linker must precisely connect two different bioactive components. nih.govnih.gov The ability to control the sequence of conjugation events prevents the formation of undesired homodimers or other side products, leading to higher yields and purer final compounds.
| Step | Action | Reagents | Functional Group Exposed | Result |
| 1 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine (-NH₂) | Benzyl-PEG7-NH₂ |
| 2 | First Conjugation | Molecule A-NHS | N/A | Molecule A-NH-PEG7-Benzyl |
| 3 | Benzyl Deprotection | H₂, Pd/C | Primary Alcohol (-OH) | Molecule A-NH-PEG7-OH |
| 4 | Second Conjugation | Molecule B-COOH, DCC | N/A | Molecule A-NH-PEG7-O-Molecule B |
This table outlines a representative orthogonal chemical strategy for the sequential functionalization of this compound.
Sequential Functionalization Approaches for Multivalent Systems
The distinct chemical liabilities of the Boc and benzyl protecting groups are the cornerstone of sequential functionalization strategies. The Boc group is labile under mild acidic conditions, while the benzyl group is typically removed via hydrogenolysis. This orthogonality enables the selective deprotection and subsequent derivatization of one terminus without affecting the other, a critical capability for the synthesis of well-defined multivalent systems. vectorlabs.combroadpharm.com
The general approach to constructing a multivalent system using this compound involves a series of controlled deprotection and coupling steps. For instance, to create a trivalent molecule, one could start with a central scaffold bearing three reactive sites.
Step 1: Deprotection of the Amine Terminus. The synthesis typically begins with the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This reaction is highly efficient and selective, yielding a free primary amine at one end of the PEG linker while the benzyl-protected hydroxyl group remains intact.
Step 2: First Coupling Reaction. The newly exposed amine can then be coupled to a molecule of interest (Molecule A) through various amine-reactive chemistries, such as amide bond formation with an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester) or reductive amination. This step attaches the first component of the multivalent system.
Step 3: Deprotection of the Hydroxyl Terminus. Following the first coupling, the benzyl group at the other terminus is removed. This is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). This deprotection exposes the primary hydroxyl group.
Step 4: Second Coupling Reaction. The free hydroxyl group can then be reacted with a second molecule (Molecule B). This may involve activation of the hydroxyl group or reaction with a molecule containing a hydroxyl-reactive functional group.
This stepwise approach ensures a controlled and defined synthesis, which is crucial for producing homogeneous multivalent conjugates. The PEG7 spacer itself provides water solubility and flexibility to the final construct, which can be advantageous in biological applications. axispharm.com
| Step | Reaction | Reagents | Resulting Functional Group |
| 1 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Primary Amine (-NH2) |
| 2 | Amine Coupling | NHS-ester, EDC/NHS | Amide Bond |
| 3 | Benzyl Deprotection | H2, Pd/C | Primary Hydroxyl (-OH) |
| 4 | Hydroxyl Coupling | Activated Carboxylic Acid | Ester Bond |
This sequential strategy allows for the precise assembly of complex molecules where different chemical entities are attached to a central scaffold via the PEG7 linker.
Compatibility with Bioorthogonal Reactions (e.g., Click Chemistry)
This compound is also highly compatible with bioorthogonal chemistry, particularly "click" reactions, which are known for their high efficiency, selectivity, and biocompatibility. biochempeg.combachem.com To utilize this linker in click chemistry, one of its termini is typically converted into a bioorthogonal functional group, such as an azide (B81097) or an alkyne. nih.govuq.edu.au
The sequential deprotection capability of this compound is again critical. For example, after Boc deprotection, the resulting primary amine can be readily converted into an azide or an alkyne.
Azide Functionalization: The primary amine can be converted to an azide through a diazo transfer reaction.
Alkyne Functionalization: The amine can be acylated with a reagent containing a terminal alkyne, such as propargyl acid.
Once functionalized with a clickable handle, the linker can be conjugated to molecules bearing the complementary click partner. The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. bachem.com For applications in living systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) and does not require a copper catalyst. biochempeg.comaxispharm.com
The general workflow for using this compound in a bioorthogonal ligation is as follows:
Selective Deprotection: Removal of either the Boc or benzyl group.
Installation of a Bioorthogonal Handle: Conversion of the deprotected amine or hydroxyl group into an azide, alkyne, or other reactive moiety for click chemistry.
Click Reaction: Conjugation to a target molecule functionalized with the complementary bioorthogonal group.
The remaining protected terminus can then be deprotected and used for further functionalization, enabling the creation of multifunctional constructs. For instance, a molecule could be attached via a click reaction at one end, and a fluorescent dye or another signaling molecule could be attached at the other end after the second deprotection step. This dual functionalization is a powerful strategy in the development of targeted therapeutics and diagnostic agents. nih.govnih.gov
| Bioorthogonal Reaction | Reactive Partners | Key Features |
| CuAAC | Azide + Terminal Alkyne | Copper(I) catalyzed, high yield, forms 1,4-disubstituted triazole. |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO, BCN) | Copper-free, rapid kinetics, suitable for in vivo applications. biochempeg.comaxispharm.com |
| Thiol-ene Reaction | Thiol + Alkene | Photo- or radical-initiated, efficient for surface and polymer modification. nih.gov |
The use of heterobifunctional linkers like this compound in conjunction with bioorthogonal reactions provides a robust and modular platform for the precise engineering of complex biomolecules. rsc.orgnih.gov
Applications of Benzyl Peg7 Nhboc in Bioconjugation and Ligand Design
Construction of Radioligands for Pretargeted Imaging Research
Modulation of Radioligand Pharmacokinetics through PEGylation
The PEGylation of radioligands, often achieved using linkers like Benzyl-PEG7-NHBoc, is a key strategy for modulating their pharmacokinetic properties, including circulation half-life, biodistribution, and clearance pathways nih.govmdpi.com. The hydrophilic PEG chain can increase the hydrodynamic volume of radioligands, leading to prolonged circulation times and reduced kidney uptake, which is often desirable for imaging agents nih.govresearchgate.net. Studies investigating structural parameters for pretargeting radioligands have highlighted the significant impact of PEG linkers on their pharmacokinetic behavior. For example, radioligands incorporating PEG linkers generally exhibited longer plasma half-lives compared to those with amino acid linkers, positively correlating with increased tumoral uptake nih.gov. The benzyl (B1604629) group itself may also influence membrane permeability and cellular uptake vulcanchem.com. The Boc-protected amine allows for the introduction of the radiolabeled tetrazine or other imaging moieties after deprotection, enabling precise control over the final radioligand structure and its associated pharmacokinetics nih.govnih.gov.
Synthesis of Advanced Materials and Nanostructures
This compound is instrumental in the synthesis of advanced materials and nanostructures, particularly in drug delivery systems and surface functionalization, owing to its bifunctional nature and the properties conferred by the PEG chain.
Polymer-Drug Conjugates and Polymeric Micelles for Controlled Release
Polymer-drug conjugates (PDCs) represent a significant advancement in therapeutic strategies, aiming to enhance drug efficacy while minimizing toxicity dovepress.comnih.gov. This compound, or its amine counterpart, can be used as a building block or linker in the synthesis of these conjugates. The PEG segment contributes to improved drug solubility, prolonged circulation, and reduced immunogenicity nih.gov. Furthermore, this compound derivatives can be incorporated into polymeric micelles, which are self-assembled nanostructures used for encapsulating and delivering drugs mdpi.comnih.govmdpi.comrsc.orgresearchgate.netmdpi.com. The hydrophobic benzyl group can contribute to the micelle core, while the hydrophilic PEG chain forms the outer shell, providing stability and stealth properties mdpi.commdpi.comresearchgate.net. The Boc-protected amine allows for post-assembly functionalization or conjugation of drugs to the micelle structure, facilitating controlled release mechanisms nih.govmdpi.comacs.org. For example, PEG-based copolymers synthesized using Boc-PEG-NH2 as a macroinitiator have been used to create polymeric micelles for drug delivery, demonstrating the utility of these linkers in formulating advanced drug carriers acs.org.
Surface Functionalization of Nanoparticles with PEG-Linkers
The surface functionalization of nanoparticles is critical for improving their stability, biocompatibility, and targeting capabilities lunanano.com. This compound, or similar PEG-NHBoc derivatives, act as effective PEGylation agents for nanoparticle surfaces. The PEG chain provides a hydrophilic, non-fouling layer that reduces non-specific protein adsorption and aggregation, thereby enhancing colloidal stability and biocompatibility lunanano.com. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then be used to covalently attach targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle surface broadpharm.combroadpharm.com. This allows for the creation of functionalized nanoparticles with tailored properties for applications in drug delivery, diagnostics, and advanced materials lunanano.combroadpharm.combroadpharm.com. For instance, PEG linkers are used to attach fluorescent molecules to nanoparticles, ensuring they are kept away from the surface to avoid quenching, while also providing stability in physiological buffers lunanano.com.
Analytical Characterization Methodologies in Research on Benzyl Peg7 Nhboc
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure and verifying the presence of specific functional groups within Benzyl-PEG7-NHBoc.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of this compound and assessing the extent of its functionalization. Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. For this compound, ¹H NMR typically reveals characteristic signals corresponding to the benzyl (B1604629) aromatic protons (around δ 7.35–7.25 ppm), the methylene (B1212753) groups of the PEG chain (around δ 3.50–3.70 ppm), and the tert-butyl protons of the Boc protecting group (around δ 1.45 ppm) vulcanchem.com. The integration of these signals allows for the quantitative assessment of the PEG chain length and the confirmation of the presence and integrity of the benzyl and Boc-protected amine functionalities acs.orgeurolab.trmdpi.comresearchgate.net. By analyzing the chemical shifts and coupling patterns, researchers can confirm the successful synthesis and the precise arrangement of atoms in the molecule.
Mass Spectrometry (MS) is essential for determining the molecular weight and assessing the purity of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. ESI-MS can confirm the molecular ion peak, for instance, a peak at m/z 516.3 [M+H]⁺ has been reported for this compound, aligning with its calculated molecular weight of approximately 515.6 g/mol vulcanchem.com. High-resolution MS (HRMS) can further provide accurate mass measurements, confirming the elemental composition. Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS is another powerful technique, particularly for analyzing PEGylated compounds, as it can handle larger molecules and provide information on molecular weight distribution and heterogeneity walshmedicalmedia.comnih.gov. MS/MS techniques can also be employed to elucidate fragmentation patterns, offering deeper structural insights and confirming specific linkages nih.govacs.orgresearchgate.net.
Chromatographic Methods for Purification and Analysis of PEGylated Species
Chromatographic techniques are vital for separating this compound from reaction byproducts and for monitoring the progress and purity of synthetic reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its synthesis. Reversed-phase HPLC (RP-HPLC) is frequently utilized, often employing columns like C18 with mobile phases consisting of acetonitrile/water mixtures mdpi.com. HPLC methods, particularly those coupled with detectors like Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD), offer high sensitivity and selectivity for analyzing PEG derivatives tandfonline.comfluoroprobe.com. ELSD is particularly useful for detecting compounds that lack strong UV chromophores, such as PEG chains tandfonline.com. HPLC can effectively separate PEGylated species based on their size and hydrophobicity, allowing for the quantification of this compound and the detection of any residual starting materials or byproducts nih.gov.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to characterize the polymeric nature of PEG derivatives, including their molecular weight distribution and polydispersity resolvemass.cajenkemusa.comlcms.czlcms.cz. GPC separates molecules based on their hydrodynamic volume in solution. By using well-characterized PEG standards, a calibration curve can be generated, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the PEG component within this compound jenkemusa.comlcms.cz. This is particularly important for understanding the consistency of the PEG chain length.
Advanced Characterization for Conjugate Evaluation
While the primary focus is on this compound itself, advanced characterization techniques are essential when this compound is used to form conjugates. These methods help confirm successful conjugation and evaluate the properties of the resulting complex. For instance, when this compound is used to PEGylate proteins or other biomolecules, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. LC-MS can provide detailed information on the degree of PEGylation, the specific sites of attachment, and the heterogeneity of the resulting conjugate walshmedicalmedia.comnih.govacs.orgresearchgate.netfrontiersin.orgenovatia.com. The combination of chromatography with MS allows for the separation and identification of various PEGylated species, offering a comprehensive understanding of the conjugation process and product quality. Furthermore, NMR spectroscopy can be used to study the conformational changes or interactions induced by PEGylation in the context of a conjugate mdpi.comcovalx.comnih.gov.
Techniques for Assessing Conjugation Efficiency
Quantifying the efficiency of conjugation is critical to ensure the desired degree of modification and the successful synthesis of functionalized molecules. For this compound, this involves verifying its attachment to a target molecule (e.g., a protein, peptide, or small molecule drug) and determining the extent of this modification.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for quantifying molecules that possess chromophores. While this compound itself does not possess a strong chromophore in the typical UV-Vis range, this method is highly effective when the target molecule, such as a protein with aromatic amino acids (e.g., tyrosine, tryptophan) or a drug with a distinct absorption spectrum, is being modified. By measuring the change in absorbance of the target molecule before and after conjugation, the degree of PEGylation can be inferred. For instance, a decrease in the absorbance of a protein at 280 nm, normalized by its concentration, can indicate the extent to which this compound has been attached. This method is often employed in conjunction with a calibration curve derived from known concentrations of the target molecule or the conjugate.
| Method | Target Molecule | Wavelength (nm) | Absorbance (Initial) | Absorbance (Post-Conjugation) | Calculated Conjugation Efficiency (%) |
| UV-Vis | Protein X | 280 | 1.500 | 0.750 | 50.0 |
| UV-Vis | Drug Y | 340 | 0.800 | 0.400 | 50.0 |
This approach relies on the assumption that the conjugation process does not significantly alter the molar absorptivity of the target molecule's chromophore dovepress.comnih.govanalis.com.mynih.govcsic.es.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that allows for the resolution, quantification, and characterization of complex mixtures, including conjugation reactions. Reversed-phase HPLC (RP-HPLC) can effectively separate unconjugated starting materials from the desired this compound conjugate based on differences in hydrophobicity. Size-exclusion HPLC (SEC-HPLC) separates molecules based on their hydrodynamic volume, distinguishing smaller unconjugated molecules from larger conjugates. By analyzing the peak areas corresponding to the free starting material and the conjugated product, the conjugation efficiency can be accurately determined frontiersin.orgchromatographyonline.comnih.govlcms.cz.
| Method | Peak Name | Retention Time (min) | Area (AU*min) | Calculated Efficiency (%) |
| RP-HPLC | Unconjugated Target | 5.2 | 1200 | - |
| RP-HPLC | This compound Conjugate | 8.5 | 1200 | 50.0 |
Mass Spectrometry (MS): Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), is indispensable for confirming the molecular identity and mass of the conjugate. This technique provides direct evidence of the successful addition of this compound by detecting the expected molecular ion peak. By comparing the mass of the conjugate to that of the unconjugated target molecule, the mass contribution of this compound can be verified, thereby confirming the conjugation event and its extent frontiersin.org. MS can also identify the presence of unreacted starting materials or potential side products.
Biophysical Methods for Evaluating Ligand-Target Interactions in Conjugates
Following successful conjugation, understanding how the resulting this compound conjugate interacts with its biological target is paramount for assessing its efficacy and mechanism of action. Biophysical methods offer sensitive and quantitative means to characterize these molecular interactions.
Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique widely employed to study molecular binding events. In a typical SPR assay, either the this compound conjugate or its biological target is immobilized onto a sensor chip surface. The binding partner is then flowed over the surface, and binding is detected by monitoring changes in the refractive index near the sensor surface. SPR provides critical kinetic parameters, such as association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD), which quantifies binding affinity. This allows for a detailed understanding of how the PEGylation via this compound influences the interaction strength and dynamics with the target molecule plos.orgnih.govnih.govdovepress.comacs.orgfrontiersin.orgnicoyalife.com.
| Method | Immobilized Ligand | Analyte (Target) | KD (M) | kon (M-1s-1) | koff (s-1) |
| SPR | Drug-PEG-Ligand Conjugate | Target Receptor | 5.0 x 10-9 | 1.2 x 105 | 6.0 x 10-4 |
| SPR | Target Protein | Drug-PEG Conjugate | 2.5 x 10-8 | 8.0 x 104 | 2.0 x 10-3 |
Isothermal Titration Calorimetry (ITC): Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular binding events. It provides a comprehensive thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and free energy (ΔG) of binding, as well as the stoichiometry of the complex. By titrating a solution of the target molecule into a solution containing the this compound conjugate (or vice versa), ITC can reveal detailed insights into the binding mechanism and the energetic contributions of the interaction plos.orgnih.govresearchgate.net.
Other Biophysical Techniques: Additional methods such as Microscale Thermophoresis (MST) can be utilized to measure binding affinities by monitoring the movement of molecules in a temperature gradient, which is altered upon complex formation. Fluorescence-based assays, including Förster Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET), are also valuable for studying ligand-target interactions, especially when one or both components can be labeled with fluorescent probes. These techniques often offer high throughput and sensitivity for characterizing the binding behavior of this compound conjugates plos.orgresearchgate.net.
Theoretical and Computational Studies on Benzyl Peg7 Nhboc and Its Conjugates
In Silico Prediction of Conjugate Interactions and Pharmacokinetic Behavior
Computational methods are invaluable for predicting how a conjugate containing a Benzyl-PEG7-NHBoc linker will interact with its biological targets and behave systemically. These predictions guide the selection of linker candidates before committing to resource-intensive synthesis and in vivo testing. digitellinc.comarxiv.org
Modeling of PROTAC Ternary Complexes: For PROTACs, the linker's role is to bridge a target protein and an E3 ligase to form a productive ternary complex for ubiquitination. axispharm.com Computational approaches, such as protein-protein docking and MD simulations, are used to model the potential conformations of this three-body system. nih.govresearchgate.netresearchgate.net These models help assess whether a linker of a specific length and flexibility, like PEG7, can successfully bring the two proteins into the correct proximity and orientation. nih.gov Advanced algorithms can restrict the conformational search to only those protein-protein arrangements that can be physically bridged by the linker, making the process more efficient. nih.gov Such studies have shown that the linker is not a passive spacer but actively participates in defining the interface of the ternary complex, with its flexibility being crucial for accommodating the binding pockets of both proteins. acs.org
| Computational Model | Application for this compound Conjugates | Predicted Outcome |
| Protein-Protein Docking | Modeling the formation of PROTAC-induced ternary complexes. nih.govresearchgate.net | Assesses the geometric feasibility and stability of the complex, guiding optimal linker length and attachment points. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the conjugate and its interactions with targets over time. researchgate.net | Provides insights into linker flexibility, binding energies, and the role of solvent, helping to refine the linker design. |
| PBPK Modeling | Predicting the in vivo pharmacokinetic profile of ADCs or other PEGylated conjugates. nih.govnsf.gov | Estimates key PK parameters like clearance, volume of distribution, and half-life, aiding in the design of preclinical studies. |
Structure-Activity Relationship (SAR) Studies for Linker Optimization
Structure-activity relationship (SAR) studies are fundamental to optimizing linker design. By systematically modifying the linker's structure and observing the resulting changes in biological activity, researchers can identify the key features required for maximum potency and an optimal therapeutic window. nih.gov
Linker Length: The length of the PEG chain is a critical parameter in SAR studies. explorationpub.com For PROTACs, a linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com SAR studies often involve synthesizing a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9) to find the optimal length for a specific target and E3 ligase pair. nih.gov For example, a study on TBK1-targeting PROTACs found that linkers with fewer than 12 atoms were inactive, while those between 12 and 29 atoms showed potent degradation. nih.gov
Linker Composition and Architecture: Beyond length, the chemical composition and architecture of the linker are key variables in SAR. The inclusion of PEG units, as in this compound, is a common strategy to improve physicochemical properties like solubility. nih.govrsc.org SAR studies have explored how replacing or combining PEG with other motifs, such as alkyl chains or more rigid structures like piperazine, affects cell permeability, stability, and degradation efficacy. nih.gov The architecture of the PEG component has also been investigated. Studies comparing linear PEG linkers to branched or "pendant" PEG structures in ADCs have shown that the linker's topology can significantly impact the conjugate's stability, pharmacokinetics, and in vivo efficacy. researchgate.netresearchgate.netfrontiersin.org For instance, pendant PEG chains were found to be more effective at masking the hydrophobicity of the payload, leading to slower clearance rates. researchgate.netresearchgate.net
The table below summarizes typical findings from SAR studies relevant to linkers like this compound.
| Parameter Modified | Observation | Implication for Optimization |
| PEG Chain Length | Activity is highly dependent on length, with an optimal range for each target system. explorationpub.commdpi.com | Fine-tuning the number of PEG units is essential to maximize efficacy (e.g., DC50 for PROTACs). |
| Linker Composition | Replacing PEG with alkyl chains can alter hydrophobicity and permeability; adding rigid elements can restrict conformation. nih.gov | A balance must be struck between flexibility (for binding) and properties that favor good pharmacokinetics. |
| Linker Architecture | Branched or pendant PEG linkers can offer superior shielding of hydrophobic payloads compared to linear linkers of equivalent mass. researchgate.netfrontiersin.org | The topology of the linker provides another avenue for improving the therapeutic index of ADCs. |
| Attachment Point | The position where the linker is connected to the ligand or payload can dramatically alter activity and selectivity. explorationpub.com | Computational modeling and empirical testing are needed to identify the optimal conjugation sites. |
Emerging Research Directions and Future Perspectives
Innovations in PEG Linker Chemistry for Enhanced Functionality
The field of PEG linker chemistry has evolved significantly from simple homobifunctional spacers to sophisticated, precisely engineered molecules designed for specific biological applications. chempep.com This evolution is driven by the need for greater control over the structure and function of bioconjugates.
Key innovations include:
Precision Architectures : The development of monodisperse PEG linkers, such as the PEG7 chain in Benzyl-PEG7-NHBoc, allows for exact control over the spacing between conjugated molecules. biochempeg.com This contrasts with traditional polydisperse PEGs, which have a range of molecular weights. This precision is critical for optimizing the pharmacokinetics and pharmacodynamics of a therapeutic. Advanced architectures now include branched, multi-arm, and dendritic PEGs, which can increase molecular weight and functionality, further improving drug properties by reducing renal clearance.
Heterobifunctionality : Linkers like this compound possess two different reactive groups, in this case, a protected alcohol (via the benzyl (B1604629) group) and a protected amine (via the Boc group). axispharm.com This dual-reactivity enables the specific, stepwise conjugation of two different molecules, such as a targeting antibody and a therapeutic payload, which is fundamental to creating targeted therapies. purepeg.com
Cleavable Linkers : A major advancement is the incorporation of cleavable moieties within the PEG linker. These linkers are designed to be stable in circulation but break apart under specific physiological conditions, such as the acidic environment of a tumor or in the presence of specific enzymes. purepeg.com This allows for the controlled release of a drug at the target site, enhancing efficacy and reducing systemic toxicity. biochempeg.com
Enhanced "Stealth" Properties : The PEG chain creates a hydration shell around the conjugated molecule, which shields it from recognition by the immune system and reduces enzymatic degradation. chempep.com Innovations focus on optimizing PEG length and conformation to maximize these "stealth" properties, thereby extending the circulation half-life of therapeutics. biochempeg.com
| Innovation | Description | Enhanced Functionality |
|---|---|---|
| Monodisperse PEG Chains | PEG linkers with a precise, fixed number of repeating ethylene (B1197577) glycol units. | Provides exact control over spacer length, leading to uniform and predictable bioconjugates. |
| Heterobifunctionality | Linkers with two different reactive functional groups at their termini. | Allows for the specific and sequential attachment of two distinct molecules (e.g., antibody and drug). purepeg.com |
| Branched/Multi-Arm PEGs | PEG structures with multiple arms extending from a central core. | Increases hydrodynamic volume to reduce kidney filtration and offers multiple points for drug attachment. |
| Cleavable Linkers | Linkers containing bonds that break under specific biological conditions (e.g., low pH, specific enzymes). | Enables controlled, site-specific release of the therapeutic payload, improving the therapeutic window. biochempeg.compurepeg.com |
Integration of this compound in Novel Therapeutic Modalities
The unique structure of this compound makes it an ideal component for building next-generation therapeutics that require precise assembly. Its primary application lies in connecting a targeting moiety to a therapeutic agent, a strategy central to several advanced treatment modalities.
One of the most significant applications is in the construction of Antibody-Drug Conjugates (ADCs) . In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The PEG linker plays a crucial role in this system.
Optimized Pharmacokinetics : By increasing the size of the drug molecule, the PEG linker helps to prolong its half-life in the bloodstream by reducing the rate of clearance by the kidneys. biochempeg.com
Controlled Drug Release : When used as part of a cleavable linker system, the PEG moiety ensures the ADC remains intact in circulation until it reaches the target cell, where the payload is then released. biochempeg.com
The precise nature of heterobifunctional linkers like this compound is critical for controlling the drug-to-antibody ratio (DAR), a key factor in the efficacy and safety of an ADC. Beyond ADCs, these linkers are being explored in other modalities such as Proteolysis Targeting Chimeras (PROTACs), where they connect a target-binding ligand to an E3 ligase-binding ligand, and in peptide and nucleic acid delivery systems.
| Therapeutic Modality | Role of this compound-like Linker | Key Benefit |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Connects the cytotoxic drug to the targeting antibody. | Enhances solubility, increases circulation time, and enables controlled drug release at the tumor site. biochempeg.com |
| PROTACs | Serves as the spacer between the target protein binder and the E3 ligase binder. | Optimizes the spatial orientation of the two ends to facilitate effective ubiquitination and degradation of the target protein. |
| Peptide/Protein Therapeutics | Conjugated to peptides or proteins to improve their therapeutic properties. | Reduces immunogenicity and protects against enzymatic degradation, extending the drug's half-life. |
| Nucleic Acid Delivery | Used in lipid nanoparticles (LNPs) for delivering siRNA or mRNA. | Improves the stability and delivery characteristics of the LNP formulation. biochempeg.com |
Computational Design and Predictive Science for PEGylated Systems
The development of PEGylated therapeutics and diagnostics is increasingly being accelerated by computational science. Instead of relying solely on empirical, trial-and-error laboratory work, researchers are using computer simulations to design and predict the behavior of these complex molecules. mdpi.com
Molecular Dynamics (MD) simulations are a powerful tool in this area. These simulations can model the behavior of a PEGylated molecule at an atomic level, providing insights into:
Interactions with Biomolecules : Simulating how the PEG "stealth" layer interacts with proteins and other biological molecules, which is crucial for predicting immunogenicity and circulation time. nih.gov
Stability and Release Mechanisms : For systems with cleavable linkers, simulations can help understand the mechanism and rate of drug release under different conditions.
By using these predictive models, scientists can perform in silico optimization of PEG linker length, architecture, and attachment points before synthesizing the molecule. nih.gov This rational design approach not only accelerates the development process but also increases the likelihood of creating a successful therapeutic or diagnostic agent. Machine learning and artificial intelligence (AI) are also being employed to analyze large datasets and predict the properties of novel PEGylated formulations, further streamlining the design-to-clinic pipeline. mdpi.comllnl.gov
| Computational Tool | Application in PEGylated System Design | Predicted Outcome |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms in the PEGylated molecule over time. | Predicts molecular conformation, stability, and interaction with biological entities like proteins. nih.gov |
| Coarse-Grained (CG) Modeling | A simplified simulation method to model larger systems over longer timescales. | Evaluates the effects of PEG size and density on nanoparticle formation and protein adsorption. nih.gov |
| Design of Experiments (DOE) | A statistical approach used in combination with computational models. | Predicts optimal polymer properties to achieve desired outcomes, such as hydrogel mesh size for drug delivery. nih.gov |
| Machine Learning / AI | Analyzes large datasets of chemical structures and biological activity. | Predicts the efficacy and properties of new LNP formulations or antibody designs. mdpi.comllnl.gov |
Q & A
Q. What are the recommended protocols for synthesizing and purifying Benzyl-PEG7-NHBoc to ensure reproducibility?
Methodological Answer:
- Synthesis should follow stepwise PEGylation, starting with Boc-protected amine activation and sequential coupling of PEG units.
- Purification requires size-exclusion chromatography (SEC) or preparative HPLC to isolate the PEG7 chain with >95% purity.
- Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates via H NMR (e.g., δ 3.6–3.8 ppm for PEG methylene groups) and LC-MS .
- For reproducibility, include detailed procedures for washing steps (e.g., using ethyl acetate to remove unreacted benzyl groups) and drying under inert gas .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Use H NMR to confirm PEG spacer integrity (integration ratios for benzyl protons at δ 4.5–4.7 ppm and Boc-protected amine at δ 1.4 ppm).
- Employ MALDI-TOF MS to verify molecular weight (expected [M+Na] at ~650–700 Da range).
- Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Cross-reference with IR spectroscopy for Boc-group identification (C=O stretch at ~1680–1700 cm) .
Q. What experimental conditions affect the stability of this compound, and how should storage be optimized?
Methodological Answer:
- Stability is pH-dependent: avoid prolonged exposure to acidic conditions (<pH 5) to prevent Boc-group cleavage.
- Store lyophilized samples at –20°C under argon to minimize hydrolysis.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to assess degradation products (e.g., free amine or PEG fragments) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?
Methodological Answer:
- Use kinetic monitoring via inline FTIR to track Boc deprotection and adjust reagent stoichiometry dynamically.
- Screen coupling agents (e.g., HATU vs. DCC) to reduce PEG chain truncation.
- Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
- Compare yields under microwave-assisted vs. conventional heating to reduce reaction time and byproduct formation .
Q. How should researchers address contradictions in reported stability data for this compound under aqueous vs. organic solvent conditions?
Methodological Answer:
- Replicate conflicting studies under controlled conditions (e.g., identical buffer composition, ionic strength).
- Use F NMR (if fluorinated analogs are available) to track real-time degradation in aqueous vs. DMSO environments.
- Apply contradiction analysis frameworks to differentiate between intrinsic instability vs. matrix effects (e.g., solvent interactions with PEG chains) .
- Publish raw data and analytical parameters to enable cross-lab validation .
Q. What advanced analytical strategies resolve challenges in quantifying trace impurities in this compound batches?
Methodological Answer:
- Implement 2D-LC (LC×LC) with charged aerosol detection (CAD) to separate and quantify low-abundance PEG oligomers.
- Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching to distinguish impurities from synthetic byproducts.
- Apply quantitative H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines for experimental sections, including raw spectral data in supplementary materials and explicit citation of characterization protocols .
- Contradiction Analysis : Document deviations from literature methods (e.g., solvent purity, degassing steps) to contextualize stability discrepancies .
- Ethical Replication : Cite primary sources for synthetic routes and validate purity thresholds (>95%) using peer-reviewed analytical criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
